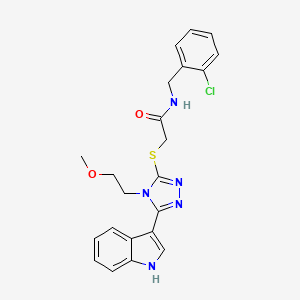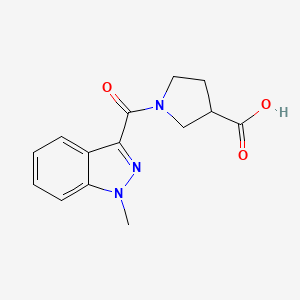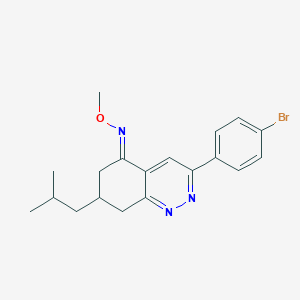
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as DM-PBB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzoylphenylurea derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Antimicrobial Activity
Benzothiazoles, including compounds with structures similar to N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, have been utilized to synthesize pyrrole, indolylidene, pyrazoles, and other derivatives. These synthesized compounds have been screened for antimicrobial activity, showing potent effects against various microorganisms (Abbas et al., 2014).
Anticancer Agents
The exploration of benzothiazole acylhydrazones as anticancer agents has been a significant area of interest. Derivatives formed from structures related to this compound have shown promising anticancer activities. The modulation of antitumor properties through various substitutions on the benzothiazole scaffold highlights the versatility and potential of these compounds in developing new anticancer therapies (Osmaniye et al., 2018).
Antitubercular and Antibacterial Agents
Novel series of pyrrol-1-yl benzoic acid hydrazide analogs, derived from structures bearing resemblance to this compound, have been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds have shown very good antibacterial and antitubercular activities, underlining their importance in addressing resistant strains of tuberculosis and other bacterial infections (Joshi et al., 2008).
Fluorescence and Biological Activities
The synthesis of novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, akin to this compound, has led to compounds exhibiting remarkable fluorescence and biological activities. These derivatives provide a foundation for developing fluorescent probes for biological imaging and potential therapeutic agents (Azzam et al., 2020).
特性
IUPAC Name |
2,6-dimethoxy-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-10-7-11-17(27-2)18(16)20(25)22-21-19(24)14-8-3-4-9-15(14)23-12-5-6-13-23/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFXRVDYLCQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)
![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)
